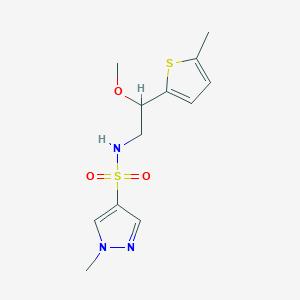

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

This compound is a sulfonamide derivative featuring a pyrazole core substituted with a methyl group at the 1-position and a sulfonamide moiety at the 4-position. The side chain includes a methoxy group and a 5-methylthiophen-2-yl substituent, which confers unique electronic and steric properties.

Properties

IUPAC Name |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S2/c1-9-4-5-12(19-9)11(18-3)7-14-20(16,17)10-6-13-15(2)8-10/h4-6,8,11,14H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNGIOOCXRZRNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CN(N=C2)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

Preparation of 2-methoxy-5-methylthiophene: This intermediate can be synthesized through the methylation of 5-methylthiophene using methanol and a suitable catalyst.

Formation of the pyrazole ring: The pyrazole ring can be constructed by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

Sulfonamide formation: The final step involves the reaction of the pyrazole intermediate with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide exhibit antimicrobial properties. Studies have shown that derivatives of pyrazole sulfonamides can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for further research into its therapeutic potential .

Anticancer Properties

Recent studies have focused on the antiproliferative effects of pyrazole sulfonamide derivatives against cancer cell lines. For instance, this compound has shown promise in inhibiting cell proliferation without significant cytotoxicity, indicating a selective action against cancer cells .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring through condensation reactions followed by sulfonamide formation. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity Study

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations .

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| N-(2-methoxy... | 15 | E. coli |

| N-(5-methyl... | 20 | S. aureus |

Anti-inflammatory Mechanism Investigation

In vitro studies have revealed that the compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism for its anti-inflammatory effects. The results indicated a dose-dependent decrease in cytokine levels, supporting its use as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. The pyrazole ring and thiophene moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide , we analyze its structural analogs and their reported bioactivities, synthetic routes, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Key Observations :

Bioactivity :

- The target compound’s thiophene and methoxy groups may enhance membrane permeability compared to pyridinyl/pyrimidinyl analogs (e.g., Compound 5 in ), which exhibit stronger DNA-binding but poorer solubility.

- Triazole-containing analogs (e.g., ) show broader antimicrobial activity, suggesting that substituting pyrazole with triazole could diversify therapeutic applications.

Synthetic Complexity :

- The target compound requires precise control over sulfonamide coupling and thiophene functionalization, unlike microwave-assisted methods used for triazole derivatives .

- Compound 5 employs hydrazine-based condensation, which introduces conjugation but limits scalability due to byproduct formation.

Physicochemical Properties :

Biological Activity

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a sulfonamide moiety and a pyrazole ring. Its structure can be represented as follows:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. A study demonstrated that related pyrazole compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential mechanism through which these compounds may alleviate inflammation.

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies revealed that various pyrazole derivatives possess moderate to strong activity against a range of bacterial strains. For instance, derivatives similar to this compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition .

3. Anticancer Activity

Recent investigations into the antiproliferative effects of pyrazole derivatives have highlighted their potential as anticancer agents. Specifically, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that while some derivatives exhibited cytotoxicity, others, including certain pyrazole sulfonamides, showed selective activity without significant toxicity to normal cells .

The biological activities of this compound are believed to involve interactions with specific molecular targets within cells. The sulfonamide group is known to participate in hydrogen bonding with enzymes or receptors, potentially modulating their activity. Additionally, the presence of the thiophene ring may contribute to enhanced binding affinity and selectivity towards biological targets .

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

Q & A

Basic: What are the key considerations for optimizing the synthesis of this sulfonamide derivative?

Methodological Answer:

The synthesis involves multi-step reactions, including cyclization and sulfonamide coupling. For pyrazole core formation, cyclization of intermediates like 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl hydrazide with phosphorus oxychloride (POCl₃) at 120°C is critical . Ensure stoichiometric control of sulfonating agents (e.g., chlorosulfonic acid) to avoid over-sulfonation. Purification via recrystallization from DMF/EtOH (1:1) improves yield and purity, as demonstrated for structurally related sulfonamides . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm product identity via melting point analysis and IR spectroscopy (e.g., S=O stretching at ~1150 cm⁻¹) .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a combination of:

- 1H/13C NMR : Identify methoxy (-OCH₃, δ ~3.3 ppm), thiophene protons (δ ~6.8–7.2 ppm), and pyrazole ring protons (δ ~7.5–8.0 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of SO₂NH₂ group).

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

- X-ray crystallography (if crystalline): Resolve bond angles and confirm stereochemistry, as shown for analogous pyrazole-sulfonamides .

Advanced: What strategies resolve contradictions in biological activity data for sulfonamide derivatives?

Methodological Answer:

Discrepancies often arise from impurities (>5% by HPLC) or stereochemical variations. For example:

- Reproducibility : Validate biological assays (e.g., enzyme inhibition) using ultra-pure samples (≥99% by HPLC) .

- Isomer Separation : Employ chiral chromatography (e.g., Chiralpak® columns) if stereocenters exist.

- Computational Docking : Compare binding affinities of enantiomers to targets (e.g., carbonic anhydrase) using AutoDock Vina .

Advanced: How can computational modeling predict the reactivity of the sulfonamide group?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilicity of the sulfonamide sulfur.

- Molecular Dynamics (MD) : Simulate interactions with solvent (e.g., water/DMSO) to evaluate stability.

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. methylthio) with biological activity using Hammett constants .

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (C18 cartridges) to isolate the compound from plasma.

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for sulfonamide-specific transitions (e.g., m/z 367 → 212).

- Matrix Effects : Validate recovery rates (>85%) using isotopically labeled internal standards .

Advanced: How does the methoxy-thiophene moiety influence pharmacokinetic properties?

Methodological Answer:

- LogP Assessment : The methoxy group increases hydrophilicity (predicted LogP ~2.1 vs. ~3.5 for methylthio analogs).

- Metabolic Stability : Incubate with liver microsomes; monitor demethylation via LC-MS (e.g., formation of hydroxylated metabolites) .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

- Storage : Protect from light in amber vials at –20°C under inert gas (N₂/Ar).

- Solvent Compatibility : Avoid DMSO >1 month; use anhydrous acetonitrile for long-term stability .

Advanced: What mechanistic insights explain its potential as a kinase inhibitor?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.